molecular formula C25H27N3O4S2 B5430475 (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5430475
M. Wt: 497.6 g/mol
InChI Key: GUMNWVBKHOKOMR-OQKWZONESA-N
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Description

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S2/c1-31-20-9-8-18(16-21(20)32-2)17-22-24(30)28(25(33)34-22)11-10-23(29)27-14-12-26(13-15-27)19-6-4-3-5-7-19/h3-9,16-17H,10-15H2,1-2H3/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMNWVBKHOKOMR-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the 3,4-dimethoxyphenyl and phenylpiperazine groups through condensation reactions. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize reaction efficiency and scalability. The use of packed-bed reactors and response surface methodology can help in fine-tuning the reaction parameters, such as catalyst loading, solvent choice, and temperature, to achieve optimal yields .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cell signaling pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Phenylpiperazines: Used in various pharmaceutical applications.

    Dimethoxyphenyl derivatives: Explored for their antimicrobial and anticancer activities.

Uniqueness

What sets (5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .

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